N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide
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Overview
Description
N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that features a piperazine ring substituted with a methylbenzenesulfonyl group and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methylbenzenesulfonyl Group: The piperazine ring is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl halide.
Formation of the Oxobutanamide Moiety: The final step involves the reaction of the intermediate with a suitable butanoyl chloride derivative to form the oxobutanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, thereby modulating their activity.
Materials Science: Its action mechanism would involve its interaction with other materials to form composites with desired properties.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide: Similar structure but with a chlorobenzene group instead of a methylbenzene group.
N-(cyanomethyl)-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide: Similar structure but with a methoxybenzene group.
Uniqueness
N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide is unique due to the presence of the methylbenzenesulfonyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(cyanomethyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-14-2-4-15(5-3-14)26(24,25)21-12-10-20(11-13-21)17(23)7-6-16(22)19-9-8-18/h2-5H,6-7,9-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOGPMOBYLQUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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